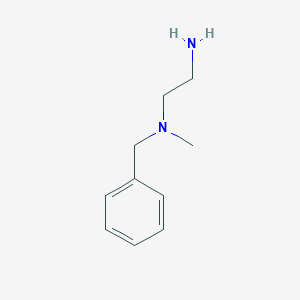

N1-Benzyl-N1-methylethane-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-benzyl-N'-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGRXFEJOSPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161782 | |

| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-18-5 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14165-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014165185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethyl)(benzyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of N-benzyl-N-methyl-1,2-diaminoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methyl-1,2-diaminoethane is a substituted ethylenediamine derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and potential application in drug design and development. This technical guide provides a summary of the available data on the physicochemical properties of N-benzyl-N-methyl-1,2-diaminoethane, alongside detailed, generalized experimental protocols for their determination.

Core Physicochemical Properties

Currently, experimentally determined physicochemical data for N-benzyl-N-methyl-1,2-diaminoethane is limited in publicly accessible literature. The following table summarizes the available information, which primarily consists of predicted values. Researchers are advised to use these values with caution and are encouraged to determine them experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |

| Molecular Weight | 164.25 g/mol | [1][2] |

| Melting Point | 49.73 °C (Predicted) | [3] |

| Boiling Point | ~256.9 °C at 760 mmHg (Predicted) | [3] |

| Density | ~0.9 g/cm³ (Predicted) | [3] |

| pKa | Data Not Available | |

| Solubility | Data Not Available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of diamine compounds like N-benzyl-N-methyl-1,2-diaminoethane.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For a diamine, two pKa values would be expected, corresponding to the two amine functional groups.

Methodology: Potentiometric Titration

-

Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture, to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

-

Titration: The acidic titrant is added in small, precise increments to the diamine solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence points, where the amine groups are neutralized, are identified from the inflection points of the titration curve. The pKa values are determined from the pH at the half-equivalence points.

References

N1-Benzyl-N1-methylethane-1,2-diamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile diamine derivative. It covers the essential physicochemical properties, a detailed experimental protocol for its synthesis, and its application in modern drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a key building block in organic synthesis. Its molecular structure and properties are summarized below.

| Property | Value |

| Molecular Formula | C10H16N2[1][2] |

| Molecular Weight | 164.25 g/mol [1][2] |

| CAS Number | 14165-18-5[1][2] |

Applications in Organic Synthesis and Drug Discovery

This compound serves two primary roles in advanced chemical synthesis:

-

Protecting Group: It is utilized in organic synthesis to protect amino groups. The benzyl group can be selectively introduced and later removed, facilitating complex molecular constructions, such as in the synthesis of amino acids.

-

PROTAC Linker: In the rapidly evolving field of targeted protein degradation, this molecule is employed as a linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the cell's ubiquitin-proteasome system.

The role of this compound as a PROTAC linker is conceptually illustrated in the workflow below.

References

Technical Guide: Synthesis of N1-Benzyl-N1-methylethane-1,2-diamine from N-benzyl-2-chloro-N-methyl-ethanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile diamine building block, from its precursor N-benzyl-2-chloro-N-methyl-ethanamine. The synthesis involves a nucleophilic substitution reaction, a fundamental transformation in organic chemistry.

Reaction Scheme and Mechanism

The core of this synthesis is the conversion of a chloroalkane to a primary amine via reaction with ammonia. This process, known as ammonolysis, follows a nucleophilic substitution mechanism, typically SN2. An excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine by-products.

The overall reaction is as follows:

C₆H₅CH₂N(CH₃)CH₂CH₂Cl + NH₃ → C₆H₅CH₂N(CH₃)CH₂CH₂NH₂ + HCl

The hydrochloric acid generated will react with the excess ammonia to form ammonium chloride (NH₄Cl).

Caption: Logical flow of the SN2 reaction mechanism.

Physicochemical and Quantitative Data

Proper planning of the synthesis requires accurate data for all substances involved.

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| N-benzyl-2-chloro-N-methyl-ethanamine | 17542-47-1 | C₁₀H₁₄ClN | 183.68 | 205.3 at 760 mmHg[1] | 1.056[1] |

| This compound | 14165-18-5 | C₁₀H₁₆N₂ | 164.25 | 226.1 at 760 mmHg[2] | 1.0[2] |

| Ammonia | 7664-41-7 | NH₃ | 17.03 | -33.34 | 0.73 (at -33.3 °C) |

Table 2: Suggested Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |

| N-benzyl-2-chloro-N-methyl-ethanamine | 183.68 | 0.05 | 1.0 | 9.18 g |

| Ammonia (in Ethanol, 7N solution) | 17.03 | ~0.70 | ~14.0 | 100 mL |

| Ethanol (Solvent) | 46.07 | - | - | As needed |

| Diethyl Ether (for extraction) | 74.12 | - | - | ~300 mL |

| Sodium Hydroxide (for work-up) | 40.00 | - | - | As needed |

| Anhydrous Sodium Sulfate (drying agent) | 142.04 | - | - | As needed |

Detailed Experimental Protocol

This protocol outlines a plausible method for the synthesis. Researchers should adapt it as necessary based on laboratory conditions and scale.

3.1. Materials and Equipment

-

Reactants: N-benzyl-2-chloro-N-methyl-ethanamine, 7N solution of ammonia in ethanol.

-

Solvents: Diethyl ether, distilled water.

-

Work-up Reagents: 2M Sodium hydroxide solution, saturated sodium chloride solution (brine).

-

Drying Agent: Anhydrous sodium sulfate.

-

Apparatus: Pressure vessel or a sealed thick-walled glass tube, round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer and stir bar, heating mantle or oil bath, rotary evaporator.

3.2. Reaction Procedure

-

Charging the Vessel: In a suitable pressure vessel, combine N-benzyl-2-chloro-N-methyl-ethanamine (9.18 g, 0.05 mol) with a 7N solution of ammonia in ethanol (100 mL, approx. 0.7 mol).

-

Reaction Conditions: Seal the vessel securely. Heat the mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

-

Cooling and Venting: After the reaction is complete, cool the vessel to room temperature and then further in an ice bath. Carefully vent the vessel in a fume hood to release any excess pressure from ammonia.

3.3. Work-up and Isolation

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

-

Basification and Extraction: To the resulting residue, add 100 mL of distilled water. Basify the aqueous solution to a pH > 12 by the slow addition of a 2M sodium hydroxide solution. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (100 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

3.4. Purification and Characterization

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product with high purity.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow Visualization and Safety

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Ammonia is a corrosive and toxic gas. Handle ammonia solutions with care.

-

The reaction is performed under pressure. Use a certified pressure vessel and a blast shield.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

-

This compound is an irritant. Avoid contact with skin and eyes.[2]

-

The product is flammable and should be kept away from ignition sources.[2]

References

The Evolving Landscape of N1-Benzyl-N1-methylethane-1,2-diamine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzyl-N1-methylethane-1,2-diamine and its structural analogs represent a versatile scaffold with significant potential in medicinal chemistry. Initially recognized for its utility as a synthetic building block, particularly as a PROTAC (Proteolysis Targeting Chimera) linker and as a protecting group in organic synthesis, recent research has unveiled a diverse range of biological activities for its derivatives.[1][2] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into key analogs, with a focus on their antimicrobial and anticonvulsant properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical core.

Antimicrobial Derivatives: Synthesis and Activity

A notable class of derivatives with potent antimicrobial activity is the N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine series. These compounds have demonstrated significant efficacy against a range of pathogenic bacteria.

Quantitative Antimicrobial Activity

The following table summarizes the lethal concentration 50 (LC50) values for key halogenated derivatives against various bacterial strains.

| Compound | Staphylococcus aureus (LC50, µM) | Salmonella enterica (LC50, µM) | Pseudomonas aeruginosa (LC50, µM) |

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | 287 | 8.79 | 138 |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | 140 | 11.6 | 86 |

Data sourced from in vitro antimicrobial screening studies.[3]

Experimental Protocols

Synthesis of N,N′-Bis(2-hydroxy-5-halobenzyl)-1,2-ethanediamine Derivatives

A general synthetic protocol for the preparation of N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives involves a two-step process: Schiff base formation followed by reduction.[3]

-

Schiff Base Formation:

-

To a solution of an appropriately substituted salicylaldehyde (2 equivalents) in a suitable solvent such as ethanol, add 1,2-ethanediamine (1 equivalent).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the diimine Schiff base.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the Schiff base product can be isolated by filtration or by removal of the solvent under reduced pressure.

-

-

Reduction to the Diamine:

-

The crude or purified Schiff base is dissolved in a suitable solvent, such as methanol or ethanol.

-

A reducing agent, typically sodium borohydride (NaBH4), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred until the reduction is complete, as monitored by TLC.

-

The reaction is then quenched by the careful addition of water.

-

The final N,N′-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivative is extracted with an organic solvent, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated.

-

The product can be further purified by recrystallization or column chromatography.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test bacterium from an agar plate culture.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[4]

-

Dilute the standardized inoculum in the broth to the final required concentration for the assay.

-

-

Assay Plate Preparation and Incubation:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculate each well with the diluted bacterial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 35-37 °C for 16-20 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Anticonvulsant Derivatives: Synthesis and Activity

A significant breakthrough in the therapeutic application of this scaffold has been the development of N-benzyl-2-acetamidopropionamide derivatives, most notably Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), which has been approved for the treatment of epilepsy.[5][6]

Quantitative Anticonvulsant Activity

The following table presents the median effective dose (ED50) values for key anticonvulsant derivatives in the maximal electroshock (MES) seizure test in mice.

| Compound | MES Test ED50 (mg/kg, i.p.) |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 |

| N-benzyl-2-acetamido-3-methoxypropionamide (racemic) | 8.3 |

| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | >100 |

| Phenytoin (for comparison) | 6.5 |

Data sourced from preclinical anticonvulsant screening studies.[6]

Experimental Protocols

Synthesis of (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide)

The synthesis of Lacosamide can be achieved through various routes, a common one starting from D-serine.[2][5][7]

-

Amidation of N-acetyl-D-serine methyl ester:

-

N-acetyl-D-serine methyl ester is reacted with benzylamine. This reaction can be catalyzed by a non-nucleophilic base.[7]

-

The reaction mixture is typically heated to drive the amidation.

-

The excess benzylamine is removed under vacuum.

-

The resulting (R)-2-acetamido-N-benzyl-3-hydroxypropionamide is isolated.[7]

-

-

Methylation:

-

The hydroxyl group of (R)-2-acetamido-N-benzyl-3-hydroxypropionamide is methylated.

-

A common method involves the use of a methylating agent such as methyl iodide in the presence of a base like silver oxide in a suitable solvent (e.g., acetonitrile).[8]

-

The reaction yields (R)-2-acetamido-N-benzyl-3-methoxypropionamide (Lacosamide).

-

Purification is typically performed by chromatography or recrystallization.

-

Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[9][10][11]

-

Animal Preparation:

-

Drug Administration:

-

The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

-

A vehicle control group receives the same volume of the vehicle used to dissolve the test compound.

-

A range of doses is used to determine the ED50.

-

-

Seizure Induction:

-

At the time of predicted peak effect of the drug, a maximal electrical stimulus is delivered through corneal or auricular electrodes.

-

Typical stimulus parameters for mice are 50 mA at 60 Hz for 0.2 seconds.[11]

-

A drop of topical anesthetic and conductive solution is applied to the corneas before electrode placement to minimize discomfort and ensure good electrical contact.[11]

-

-

Endpoint Measurement:

-

The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.[10]

-

The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated.

-

Mechanism of Action and Signaling Pathways

The anticonvulsant activity of Lacosamide and its analogs is attributed to a distinct mechanism of action involving the modulation of voltage-gated sodium channels (VGSCs).[12][13] Unlike traditional sodium channel blockers that primarily affect the fast inactivation state, Lacosamide selectively enhances the slow inactivation of these channels.[12][13][14] This leads to a reduction in neuronal hyperexcitability without significantly affecting normal neuronal firing.

Caption: Proposed mechanism of action of Lacosamide.

Conclusion

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with significant antimicrobial and anticonvulsant activities. The detailed synthetic and experimental protocols provided in this guide, along with the quantitative biological data and mechanistic insights, offer a valuable resource for the scientific community. The unique mechanism of action of the anticonvulsant derivatives, particularly the enhancement of slow inactivation of voltage-gated sodium channels, presents a compelling avenue for the development of novel therapeutics with potentially improved efficacy and safety profiles. Further exploration of this versatile chemical core is warranted to unlock its full therapeutic potential.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myadlm.org [myadlm.org]

- 5. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3144295A1 - Process for the preparation of lacosamide - Google Patents [patents.google.com]

- 8. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels -ORCA [orca.cardiff.ac.uk]

Characterization and Application of N1-Benzyl-N1-methylethane-1,2-diamine in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl-N1-methylethane-1,2-diamine is a key bifunctional linker used in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the characterization data for this compound, detailed experimental protocols for its synthesis and incorporation into PROTACs, and visualizations of the underlying scientific workflows.

Physicochemical and Spectroscopic Characterization

This compound serves as a crucial component in the modular assembly of PROTACs. A thorough understanding of its physicochemical and spectroscopic properties is essential for its effective application in drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14165-18-5 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | 226.1 °C at 760 mmHg (Predicted) | |

| Flash Point | 85.7 °C (Predicted) |

Table 2: Spectroscopic Data for this compound

| Technique | Expected/Reported Data |

| ¹H NMR | Expected signals for aromatic protons (benzyl group), methylene protons of the ethylenediamine backbone, and methyl protons. |

| ¹³C NMR | Expected signals for aromatic carbons, aliphatic carbons of the ethylenediamine backbone, and the methyl carbon. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). |

Note: For definitive characterization, it is imperative for researchers to acquire and interpret their own high-resolution spectroscopic data.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent use in the construction of a PROTAC molecule.

Synthesis of this compound

This protocol describes a common synthetic route to this compound, which involves the reductive amination of a suitable aldehyde with N-methylethane-1,2-diamine or the alkylation of N-methylethane-1,2-diamine with a benzyl halide. The following is a representative procedure for the latter.

Materials:

-

N-methylethane-1,2-diamine

-

Benzyl chloride

-

Triethylamine (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethane-1,2-diamine (1.2 equivalents) and triethylamine (1.5 equivalents) in acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a PROTAC using this compound as a Linker

This protocol outlines the general steps for incorporating the diamine linker into a PROTAC molecule, connecting a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Workflow for PROTAC Synthesis:

References

Spectroscopic and Synthetic Profile of N1-Benzyl-N1-methylethane-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for N1-Benzyl-N1-methylethane-1,2-diamine. This versatile diamine is a valuable building block in medicinal chemistry and materials science, often utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a ligand in coordination chemistry. A thorough understanding of its spectral properties is crucial for its unambiguous identification and quality control.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . The structure features a benzyl group and a methyl group attached to one nitrogen of an ethylenediamine backbone.

Caption: Chemical structure of this compound.

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in the public domain, the following tables present predicted ¹H NMR, ¹³C NMR, and IR data based on established spectroscopic principles and data from structurally analogous compounds. These tables serve as a reliable reference for the identification and characterization of the molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | Multiplet | 5H | Ar-H |

| 3.55 | Singlet | 2H | Ar-CH ₂-N |

| 2.75 | Triplet | 2H | N-CH ₂-CH₂-NH₂ |

| 2.55 | Triplet | 2H | N-CH₂-CH ₂-NH₂ |

| 2.25 | Singlet | 3H | N-CH ₃ |

| 1.40 (broad) | Singlet | 2H | NH ₂ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 139.5 | Quaternary Ar-C |

| 129.0 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 62.0 | Ar-C H₂-N |

| 58.0 | N-C H₂-CH₂-NH₂ |

| 42.0 | N-C H₃ |

| 40.0 | N-CH₂-C H₂-NH₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3080, 3060, 3030 | Weak | C-H stretch (aromatic) |

| 2940, 2860 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretch (aromatic ring) |

| 1585 | Medium | N-H bend (primary amine) |

| 1120 | Medium | C-N stretch |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of benzaldehyde with N-methylethylenediamine.

An In-depth Technical Guide on the Solubility and Stability of N1-Benzyl-N1-methylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl-N1-methylethane-1,2-diamine is a diamine derivative with applications in organic synthesis, notably as a ligand, a building block for more complex molecules, and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] A thorough understanding of its solubility and stability is paramount for its effective application in research and drug development, ensuring reproducibility of experiments and the integrity of synthesized materials. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, and outlines detailed experimental protocols for the systematic evaluation of its solubility and stability profile in accordance with established scientific and regulatory standards.

Physicochemical Properties

Quantitative experimental data on the solubility and stability of this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties have been compiled.

| Property | Value | Reference(s) |

| CAS Number | 14165-18-5 | [2] |

| Molecular Formula | C₁₀H₁₆N₂ | [3] |

| Molecular Weight | 164.25 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 226.1±15.0 °C at 760 mmHg | [4] |

| Density | 0.988 g/cm³ | [4] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Solubility Profile and Determination Protocols

The solubility of this compound is a critical parameter for its handling, formulation, and application in various solvent systems. Its structure, possessing both a hydrophobic benzyl group and hydrophilic amine functionalities, suggests a varied solubility profile. It is expected to be soluble in a range of organic solvents and may exhibit some solubility in aqueous solutions, which will be pH-dependent due to the basic nature of the amine groups.

Predicted Solubility

-

Organic Solvents: Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), polar protic solvents (e.g., methanol, ethanol), and nonpolar aromatic solvents (e.g., toluene). Its solubility in nonpolar aliphatic solvents (e.g., hexane) may be more limited.

-

Aqueous Solutions: The presence of two amine groups suggests that the compound will exhibit pH-dependent aqueous solubility. At acidic pH, the formation of protonated, more polar ammonium salts will significantly enhance water solubility. Conversely, in neutral to basic conditions, the free base is expected to have limited aqueous solubility.

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining the solubility of this compound is the shake-flask method, followed by a suitable analytical quantification technique such as HPLC-UV.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC-UV system

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid or liquid droplets after equilibration is crucial.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solute settle. Centrifuge the samples to further facilitate the separation of the undissolved compound.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid or undissolved liquid is transferred. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is expressed as the determined concentration in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[1] These studies expose the compound to stress conditions that are more severe than accelerated stability testing, as outlined in the ICH guidelines.[5]

Predicted Stability

-

Hydrolytic Stability: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable against hydrolysis under neutral conditions. However, the stability at extreme pH values and elevated temperatures should be investigated.

-

Oxidative Stability: The presence of a benzylic C-H bond and secondary/tertiary amine functionalities makes the molecule susceptible to oxidation.[1] Potential oxidation products could include N-oxides or products resulting from cleavage at the benzylic position.

-

Thermal Stability: The compound is likely to be stable at ambient temperatures, but degradation may occur at elevated temperatures.

-

Photostability: Aromatic amines can be susceptible to photodegradation. It is advisable to protect the compound from light.

Experimental Protocol for Forced Degradation Studies

The following protocols are based on ICH guideline Q1A(R2) for forced degradation studies.[5] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

General Procedure: For each condition, a sample of the stock solution is treated as described below. A control sample (stock solution with no stress agent, kept at ambient temperature and protected from light) should be analyzed concurrently. Samples are periodically withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method.

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N to 1 N HCl.

-

Incubate at an elevated temperature (e.g., 60-80°C).

-

Analyze at various time points (e.g., 2, 6, 24 hours).

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH.

-

Incubate at an elevated temperature (e.g., 60-80°C).

-

Analyze at various time points.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Keep at room temperature or slightly elevated temperature.

-

Analyze at various time points.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of the compound to dry heat (e.g., 80-100°C).

-

Analyze at various time points.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be kept under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples after the exposure period.

-

Caption: Forced Degradation Experimental Workflow.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase HPLC-UV method is generally suitable for this purpose.

Protocol for HPLC-UV Method Development:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with a range of polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

-

Column Temperature: 30-40°C to ensure reproducible retention times.

-

Injection Volume: 10-20 µL.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision, and robustness.

Conclusion and Recommendations

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for its systematic evaluation. Based on its chemical structure, the compound is predicted to be soluble in common organic solvents and to exhibit pH-dependent aqueous solubility. Its stability profile is likely influenced by its susceptibility to oxidation and potential photodegradation.

Recommendations for Handling and Storage:

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2]

-

Protection: Protect from light and air to minimize photo- and oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Handling: Use appropriate personal protective equipment, as the compound may be an irritant.[4] Handle in a well-ventilated area.

The experimental protocols outlined in this guide provide a robust starting point for researchers to generate the necessary data to support their specific applications, from synthetic chemistry to drug development.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 14165-18-5 [amp.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. biosynce.com [biosynce.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Navigating Chemical Space: A Technical Guide to N1-Benzyl-N1-methylethane-1,2-diamine for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N1-Benzyl-N1-methylethane-1,2-diamine, a versatile chemical building block with significant applications in modern drug discovery. This document details its commercial availability, core applications, and provides detailed experimental protocols for its use, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Supplier Information

This compound (CAS No. 14165-18-5) is readily available from a range of commercial chemical suppliers.[1] For researchers acquiring this compound, it is crucial to consider purity, available quantities, and lead times, which can vary between vendors. The following table summarizes information for several key suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| BIOSYNCE | >95% | Gram to kilogram scale | Offers custom synthesis and highlights its use as a protective group.[1] |

| MedChemExpress | High Purity | Inquire | Identifies the compound as a PROTAC linker and provides basic physicochemical properties.[2] |

| BLDpharm | Inquire | Inquire | Lists the compound and provides access to technical documentation like NMR and HPLC data upon request.[3] |

| Reagentia | Inquire | 100 mg, 250 mg, 1 g, 5 g | Provides various small-scale quantities suitable for research and development.[4] |

| Laibo Chem | Inquire | 1 g | Offers small quantities for laboratory use. |

Core Applications in Drug Discovery and Organic Synthesis

This compound serves two primary roles in advanced chemical synthesis: as a linker for PROTACs and as a protecting group for amines.

A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of this compound is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. Diamine linkers, such as this compound, provide a flexible and synthetically tractable scaffold for connecting the POI and E3 ligase ligands. The presence of two amine groups allows for the sequential and controlled attachment of the two different ligands.

Mechanism of PROTAC Action

The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.

Protecting Group in Organic Synthesis

This compound is also utilized as a protective group for amines in organic synthesis.[1] The benzyl group can be introduced to protect one of the amine functionalities, allowing for selective reaction at the other amine. This is particularly useful in multi-step syntheses where one amine needs to remain unreactive while other chemical transformations are carried out on the molecule. The benzyl group is generally stable under a variety of reaction conditions but can be removed when desired, typically through catalytic hydrogenation.

Experimental Protocols

The following sections provide detailed, representative protocols for the application of this compound. These protocols are intended as a guide and may require optimization for specific substrates and reaction scales.

Synthesis of an Amide-Linked PROTAC with a Diamine Linker

This protocol describes a general, two-step approach for synthesizing a PROTAC using a diamine linker like this compound. The process involves two sequential amide coupling reactions.

Workflow for PROTAC Synthesis

Step 1: First Amide Coupling

-

Reagents and Materials:

-

E3 Ligase Ligand with a carboxylic acid handle (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

-

Procedure:

-

Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound in anhydrous DMF.

-

Slowly add the diamine solution to the activated E3 ligase ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the mono-acylated intermediate.

-

Step 2: Second Amide Coupling

-

Reagents and Materials:

-

Mono-acylated intermediate from Step 1 (1.0 eq)

-

POI Ligand with a carboxylic acid handle (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the POI ligand in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add a solution of the mono-acylated intermediate in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC by flash column chromatography or preparative HPLC.

-

Safety Information

This compound is an irritant and flammable substance.[1] Appropriate safety precautions should be taken during its handling and storage.

-

Handling:

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and commercially accessible building block for researchers in drug discovery and organic synthesis. Its primary utility as a flexible and versatile linker in the construction of PROTACs positions it as a key component in the development of novel therapeutics based on targeted protein degradation. The provided protocols offer a foundational guide for its application, empowering scientists to leverage this compound in their research endeavors. As with all chemical syntheses, appropriate safety measures must be strictly adhered to.

References

In-Depth Technical Guide: Safety and Handling of N1-Benzyl-N1-methylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

N1-Benzyl-N1-methylethane-1,2-diamine (CAS No. 14165-18-5) is a diamine derivative utilized in organic synthesis. Its properties necessitate careful handling to mitigate potential health risks. This guide provides a detailed overview of the known safety and handling precautions for this compound, compiled from available data.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary and most significant hazard associated with this compound is its corrosive nature.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

Hazard Pictograms:

corrosive

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and the appropriate responses in case of accidental contact.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented below. It is important to note that some of this data may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | - |

| Molecular Weight | 164.25 g/mol | - |

| Appearance | Solid | [1] |

| Boiling Point | 226.1 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 85.7 ± 15.5 °C | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry | [1] |

Toxicological Information

Limited quantitative toxicological data is available for this compound. The primary toxicological concern is its corrosive effect on skin and eyes.

| Toxicological Endpoint | Result | Species | Method |

| Acute Oral Toxicity | No data available | - | - |

| Acute Dermal Toxicity | No data available | - | - |

| Acute Inhalation Toxicity | No data available | - | - |

| Skin Corrosion/Irritation | Causes severe skin burns | - | Based on classification |

| Serious Eye Damage/Irritation | Causes serious eye damage | - | Based on classification |

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically employed to assess the safety of chemicals. The following are summaries of the likely methodologies used to determine the corrosive properties of this compound.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure: A small area of the animal's skin is shaved. The test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch. The exposure duration is typically up to 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.

-

Classification: If the substance causes irreversible tissue damage (necrosis), it is classified as corrosive.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the method for determining the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva. The severity of any lesions is scored.

-

Classification: Substances that cause irreversible eye damage are classified as causing serious eye damage.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mist.

-

Keep away from ignition sources as the substance is flammable.[1]

-

Handle in accordance with good industrial hygiene and safety practices.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[2]

-

Keep in a cool place.

-

Store locked up.

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Stability and Reactivity

| Parameter | Information |

| Reactivity | No data available |

| Chemical Stability | Stable under recommended storage conditions. |

| Possibility of Hazardous Reactions | No data available |

| Conditions to Avoid | Heat, flames, and sparks. |

| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides. |

| Hazardous Decomposition Products | Under fire conditions, may produce: Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). |

Visualized Workflows and Hazards

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

Health Hazards and First Aid

This diagram outlines the potential health hazards and the corresponding first aid measures.

Caption: Health hazards and corresponding first aid measures.

Note on Signaling Pathways

The request for diagrams of signaling pathways is not applicable to this compound. This compound is a synthetic organic chemical primarily used as a building block or linker in chemical synthesis, rather than a biologically active molecule that would interact with specific cellular signaling pathways. Its hazards are related to its chemical reactivity and corrosive properties, not to specific interactions with biological receptors or signaling cascades.

References

Methodological & Application

Application Notes and Protocols: N1-Benzyl-N1-methylethane-1,2-diamine as a Ligand in Asymmetric Catalysis

Disclaimer: Direct catalytic applications of N1-Benzyl-N1-methylethane-1,2-diamine are not extensively reported in the peer-reviewed literature. The following application notes and protocols are based on the well-established use of structurally similar chiral N-benzylated diamine ligands in asymmetric catalysis, particularly in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. These examples serve as a guide for researchers and scientists to explore the potential of this compound in similar catalytic transformations.

Introduction

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of transition metals to facilitate enantioselective transformations. Their utility is particularly prominent in the synthesis of chiral alcohols through the asymmetric hydrogenation or transfer hydrogenation of prochiral ketones, a critical process in the pharmaceutical and fine chemical industries. N-alkylation and N-benzylation of the diamine backbone are common strategies to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and enantioselectivity.

This document provides an overview of the potential applications of this compound as a ligand in catalysis, with a focus on asymmetric transfer hydrogenation. The protocols and data presented are based on analogous systems employing N-benzylated diamine ligands with ruthenium catalysts.

Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Overview:

Ruthenium(II) complexes bearing chiral diamine ligands are highly effective catalysts for the asymmetric transfer hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols. The reaction typically utilizes a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture. The this compound ligand, when complexed with a suitable ruthenium precursor, is anticipated to form a catalytically active species for this transformation.

Reaction Scheme:

Where L represents the chiral diamine ligand (e.g., this compound).*

Potential Advantages:

-

High Enantioselectivity: Chiral diamine ligands are known to induce high levels of enantioselectivity in this reaction.

-

Mild Reaction Conditions: Transfer hydrogenations are often carried out under mild temperatures and pressures.

-

Broad Substrate Scope: A variety of aromatic and aliphatic ketones can potentially be reduced with high efficiency.

Data Presentation: Asymmetric Transfer Hydrogenation of Acetophenone with an Analogous Ru(II)-Diamine Catalyst

The following table summarizes typical results for the asymmetric transfer hydrogenation of acetophenone using a Ru(II) catalyst with a chiral N-substituted diamine ligand. This data is representative of what might be expected when employing a catalyst derived from this compound.

| Entry | Substrate | Catalyst Loading (mol%) | H-Donor | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1 | i-PrOH | 25 | 12 | >99 | 98 (R) |

| 2 | 4'-Chloroacetophenone | 1 | i-PrOH | 25 | 12 | >99 | 97 (R) |

| 3 | 1-Tetralone | 1 | HCOOH/NEt3 | 28 | 16 | 98 | 99 (S) |

| 4 | 2-Acetylnaphthalene | 1 | i-PrOH | 25 | 24 | 95 | 96 (R) |

Experimental Protocols

Protocol for the Synthesis of a [RuCl2(p-cymene)(N-benzyl-N-methylethane-1,2-diamine)] Catalyst

This protocol describes a general method for the synthesis of a ruthenium-diamine complex, which can be adapted for this compound.

Materials:

-

[RuCl2(p-cymene)]2 dimer

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl2(p-cymene)]2 (1 equivalent) in anhydrous DCM.

-

In a separate Schlenk flask, dissolve this compound (2.2 equivalents) in anhydrous DCM.

-

Slowly add the diamine solution to the ruthenium dimer solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The color of the solution may change, indicating complex formation.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired [RuCl2(p-cymene)(this compound)] complex.

-

Characterize the complex using standard analytical techniques (NMR, MS, Elemental Analysis).

Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl2(p-cymene)(this compound)] catalyst

-

Acetophenone

-

Isopropanol (i-PrOH)

-

Potassium tert-butoxide (KOtBu) or Sodium isopropoxide

-

Anhydrous solvent (e.g., isopropanol)

-

Argon or Nitrogen gas

-

Standard Schlenk line equipment

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the [RuCl2(p-cymene)(this compound)] catalyst (e.g., 0.01 mmol, 1 mol%).

-

Add anhydrous isopropanol (e.g., 5 mL).

-

Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.02 mmol, 2 mol%).

-

Stir the mixture at room temperature for 10-15 minutes to activate the catalyst.

-

Add acetophenone (e.g., 1 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction by adding a few drops of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the conversion by GC or NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

Caption: Workflow for the synthesis of the Ru-diamine catalyst and its application in asymmetric transfer hydrogenation.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation of ketones.

The Role of Chiral 1,2-Diamines in Asymmetric Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective chiral ligands and organocatalysts. Their unique structural motif is prevalent in numerous pharmaceuticals and natural products. The stereoselective synthesis of molecules is of paramount importance in the pharmaceutical industry, and chiral 1,2-diamines are instrumental in achieving high levels of enantioselectivity. This document provides an overview of the applications of chiral 1,2-diamines, with a focus on methodologies where ligands structurally analogous to N1-Benzyl-N1-methylethane-1,2-diamine are employed. Detailed experimental protocols for key transformations are also presented.

While specific applications of this compound in asymmetric synthesis are not extensively documented in the literature, its structural components—a chiral ethylenediamine backbone, a benzyl group, and a methyl group—are features present in a variety of successful chiral ligands. These ligands are utilized in a range of enantioselective reactions, including hydrogenations, additions to carbonyls, and ring-opening reactions.

Application Notes

Chiral 1,2-diamines form stable chelate complexes with a wide range of metal centers. The chirality of the diamine ligand is effectively transferred to the catalytic center, thereby directing the stereochemical outcome of the reaction. The steric and electronic properties of the substituents on the nitrogen atoms can be fine-tuned to optimize reactivity and selectivity for a specific transformation.

Key areas where chiral 1,2-diamines and their derivatives have been successfully applied include:

-

Asymmetric Hydrogenation: Ruthenium and rhodium complexes of chiral 1,2-diamines are highly effective catalysts for the asymmetric hydrogenation of ketones, imines, and olefins, producing chiral alcohols and amines with excellent enantiomeric excess.

-

Asymmetric Transfer Hydrogenation: N-sulfonated 1,2-diamines, such as TsDPEN, in complex with ruthenium, are powerful catalysts for the transfer hydrogenation of ketones and imines, a process widely used in the synthesis of chiral alcohols and amines.

-

Asymmetric Addition Reactions: Chiral 1,2-diamines can act as organocatalysts or as ligands for metal-catalyzed additions of nucleophiles to carbonyl compounds and imines. This includes aldol reactions, Mannich reactions, and the addition of organometallic reagents.

-

Asymmetric Ring-Opening of Epoxides and Aziridines: The desymmetrization of meso-epoxides and meso-aziridines using chiral catalysts derived from 1,2-diamines provides an efficient route to enantioenriched 1,2-amino alcohols and 1,2-diamines.

Experimental Protocols

The following protocols are representative examples of asymmetric reactions catalyzed by chiral 1,2-diamine derivatives.

Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone

This protocol describes the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from a chiral N-monosulfonated 1,2-diamine.

Reaction:

Materials:

-

Acetophenone

-

[RuCl₂(arene)]₂ (arene = p-cymene)

-

(1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous DCM (2 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Add acetophenone (1 mmol) to the flask.

-

Add the formic acid/triethylamine azeotrope (5 mL).

-

Stir the reaction mixture at 28 °C for the time indicated by TLC or GC analysis (typically 4-24 hours).

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the product with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Quantitative Data Summary:

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1 | DCM/HCOOH:NEt₃ | 12 | 95 | 98 (R) |

Caption: General workflow for asymmetric transfer hydrogenation.

Protocol 2: Organocatalytic Asymmetric Nitroso Aldol Reaction

This protocol details an N-selective nitroso aldol reaction using a chiral 1,2-diamine-derived organocatalyst.[1]

Reaction:

Materials:

-

Cyclohexanone

-

Nitrosobenzene

-

(1R,2R)-(+)-1,2-Diphenylethylenediamine derived catalyst

-

Brine (saturated aqueous NaCl)

-

-10 °C cooling bath

Procedure:

-

To a reaction vial, add the (1R,2R)-(+)-1,2-diphenylethylenediamine derived catalyst (5 mol%).

-

Add cyclohexanone (1.2 equivalents).

-

Add brine as the solvent.

-

Cool the mixture to -10 °C.

-

Add nitrosobenzene (1 equivalent).

-

Stir the reaction vigorously at -10 °C and monitor by TLC.

-

Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data Summary:

| Entry | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | (1R,2R)-DPEN derivative | 5 | Brine | -10 | 95 | 98 |

Caption: Proposed catalytic cycle for the nitroso aldol reaction.[1]

Conclusion

Chiral 1,2-diamines are a versatile and powerful class of ligands and organocatalysts in asymmetric synthesis. While direct catalytic applications of this compound are not widely reported, the principles and protocols outlined here for structurally related diamines provide a strong foundation for researchers in the field. The ability to systematically modify the steric and electronic environment of the diamine backbone allows for the rational design of catalysts for a wide array of enantioselective transformations, driving innovation in pharmaceutical development and chemical synthesis.

References

Application Notes and Protocols for N1-Benzyl-N1-methylethane-1,2-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzyl-N1-methylethane-1,2-diamine is a versatile chiral diamine with emerging applications in organic synthesis. This document provides a comprehensive overview of its known and potential applications, including its use as a protecting group for amines, a linker in Proteolysis Targeting Chimeras (PROTACs), and its prospective role as a chiral ligand in asymmetric catalysis. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in utilizing this compound in their synthetic endeavors.

Introduction